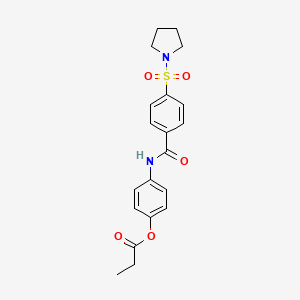

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add to the compound’s polarity, and the nitrogen atoms in the tetrazole and piperazine rings could potentially act as hydrogen bond acceptors .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The piperazine ring can also undergo a variety of transformations, including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .科学的研究の応用

Synthesis and Structural Characterization

- A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle compound, providing a detailed look at the molecular interactions within the crystal structure of the synthesized compound (Prasad et al., 2018). This research highlights the importance of understanding the structural characteristics of bioactive compounds, which could be relevant for the compound .

Fluorescent Logic Gates

- Gauci and Magri (2022) designed and synthesized compounds comprising a piperazine receptor and a naphthalimide fluorophore, demonstrating solvent-polarity reconfigurable fluorescent logic gates. Their work emphasizes the utility of such compounds in probing cellular membranes and protein interfaces, suggesting potential applications in biochemical sensing and diagnostics (Gauci & Magri, 2022).

Pharmaceutical Analysis

- El-Sherbiny et al. (2005) developed a methodology for analyzing flunarizine in the presence of its degradation products using micellar liquid chromatography. This research underscores the importance of analytical chemistry in the quality control and stability testing of pharmaceutical compounds, which could extend to the analysis of the compound for pharmaceutical applications (El-Sherbiny et al., 2005).

Molecular Interaction and Pharmacology

- Research by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into drug-receptor interaction studies. Such research could inform the pharmacological exploration of the compound , particularly if it exhibits affinity for biological receptors (Shim et al., 2002).

作用機序

Target of Action

The primary target of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is the 5-HT 2A receptor (HTR2A) . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a role in neural activity, perception, cognition, and mood .

Mode of Action

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone interacts with its target, the 5-HT 2A receptor, by binding to it . This ligand binding causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors . Beta-arrestin family members inhibit signaling via G proteins and mediate activation of alternative signaling pathways .

Biochemical Pathways

The signaling activated by the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone affects the phospholipase C and a phosphatidylinositol-calcium second messenger system . This modulation of the activity of phosphatidylinositol 3-kinase promotes the release of Ca (2+) ions from intracellular stores .

Result of Action

The molecular and cellular effects of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone’s action include the modulation of neural activity, perception, cognition, and mood . It plays a role in the regulation of behavior, including responses to anxiogenic situations and psychoactive substances .

特性

IUPAC Name |

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCIMVOZDGTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

methanone](/img/structure/B2392401.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)